甲氨蝶呤水合物
描述
Methotrexate (MTX) is structurally similar to folic acid and aminopterin . It acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation .
Synthesis Analysis
Methotrexate is an allosteric inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate . A quantitative determination method for methotrexate and its metabolites is based on high-performance liquid chromatography with electrospray-ionization (ESI) and mass spectrometric detection (HPLC-MS/MS) .Chemical Reactions Analysis
Methotrexate is metabolized to 7-hydroxymethotrexate, 2,4-diamino-N10-methylpteroic acid (DAMPA), and the active MTX polyglutamates in the liver, intestine, and red blood cells . The proposed quantitative determination method for methotrexate and its metabolites is based on high-performance liquid chromatography with electrospray-ionization (ESI) and mass spectrometric detection (HPLC-MS/MS) .科学研究应用
-
Cell Culture Studies
- Methotrexate hydrate is used as a dihydrofolate reductase (DHFR) inhibitor in sphere-forming assay culture . It’s also used as a component of Dulbecco’s Modified Eagle’s Medium (DMEM) for the selection of transfected cells .
- The compound is added to the culture medium, where it inhibits DHFR, an enzyme involved in the synthesis of nucleotides. This inhibition affects cell proliferation, making methotrexate a useful tool for controlling cell growth in culture .
- The outcomes of these studies have shown that methotrexate can effectively control cell growth in culture, providing a valuable tool for cell biology research .
-
Antitumor Studies
- Methotrexate hydrate is a potent inhibitor of dihydrofolate reductase and is used as an agent for antitumor studies .
- The compound is administered to inhibit dihydrofolate reductase in DHFR-based protein expression systems .
- The results of these studies have shown that methotrexate can effectively inhibit the growth of tumor cells, making it a valuable tool for cancer research .
-
Cancer Treatment
- Methotrexate hydrate is used in the treatment of various types of cancer, including breast cancer, lung cancer, head and neck cancer, and others .
- The drug works by preventing cancer cells from making DNA, thereby killing them .
- The outcomes of these treatments have shown that methotrexate can effectively treat various types of cancer, improving patient outcomes .
-
Autoimmune Diseases Treatment
- Methotrexate hydrate is used in the treatment of various autoimmune diseases, including rheumatoid arthritis and psoriasis .
- The drug works by slowing down the body’s immune system and reducing inflammation .
- The outcomes of these treatments have shown that methotrexate can effectively manage symptoms of various autoimmune diseases, improving patient quality of life .
-
Rheumatoid Arthritis Treatment
- Methotrexate hydrate is commonly used for the treatment of rheumatoid arthritis .
- The drug is administered orally, subcutaneously, or intramuscularly, depending on the specific needs of the patient .
- The outcomes of these treatments have shown that methotrexate can effectively manage symptoms of rheumatoid arthritis, reducing pain and inflammation and slowing joint damage .
-
Nanoparticles for Drug Delivery
- Methotrexate hydrate is used in the development of nanoparticles for drug delivery, particularly in the treatment of cancer .
- The compound is loaded into nanoparticles, which are then used to deliver the drug to target cells .
- The outcomes of these studies have shown that methotrexate-loaded nanoparticles can effectively deliver the drug to target cells, improving the efficacy of cancer treatments .
-
Treatment of Ectopic Pregnancies
- Methotrexate hydrate is used to treat ectopic pregnancies .
- The drug is administered to inhibit the growth of the developing embryo, thereby resolving the ectopic pregnancy .
- The outcomes of these treatments have shown that methotrexate can effectively treat ectopic pregnancies, preventing the need for surgical intervention in many cases .
-
Treatment of Leukemia
- Methotrexate hydrate is used in the treatment of various types of leukemia .
- The drug works by inhibiting the synthesis of DNA, RNA, thymidylates, and proteins in cancer cells .
- The outcomes of these treatments have shown that methotrexate can effectively treat various types of leukemia, improving patient outcomes .
-
Treatment of Psoriasis
- Methotrexate hydrate is used in the treatment of severe psoriasis .
- The drug works by slowing down the growth of skin cells to prevent scales from forming .
- The outcomes of these treatments have shown that methotrexate can effectively manage symptoms of severe psoriasis, improving patient quality of life .
-
Treatment of Crohn’s Disease
-
Treatment of Juvenile Rheumatoid Arthritis
- Methotrexate hydrate is used in the treatment of active polyarticular-course juvenile rheumatoid arthritis in children .
- The drug is administered to reduce inflammation and slow down the progression of the disease .
- The outcomes of these treatments have shown that methotrexate can effectively manage symptoms of juvenile rheumatoid arthritis, improving patient quality of life .
-
Treatment of Gestational Trophoblastic Disease
-
Treatment of Plasmodium vivax Malaria
- Methotrexate hydrate is used to treat pyrimethamine-resistant Plasmodium vivax malaria parasites .
- The drug is administered to inhibit the growth of the malaria parasites .
- The outcomes of these treatments have shown that methotrexate can effectively treat pyrimethamine-resistant Plasmodium vivax malaria, improving patient outcomes .
-
Immunosuppressant
-
Treatment of Psoriatic Arthritis
- Methotrexate hydrate is used in the treatment of psoriatic arthritis .
- The drug works by reducing inflammation and slowing down the progression of the disease .
- The outcomes of these treatments have shown that methotrexate can effectively manage symptoms of psoriatic arthritis, improving patient quality of life .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYMUQSRFJSEW-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217789 | |
Record name | Methotrexate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methotrexate hydrate | |
CAS RN |
6745-93-3, 133073-73-1 | |
Record name | Methotrexate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methotrexate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L(+)-Amethopterin hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。